Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate
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Overview
Description
Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate is a chemical compound with the molecular formula C16H30O2Si3. It is a derivative of benzoic acid, where the hydrogen atoms on the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its stability and is often used in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate can be synthesized through the silylation of 2,4-dihydroxybenzoic acid. The reaction typically involves the use of trimethylsilyl chloride (TMSCl) in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl groups.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the silylation process.
Chemical Reactions Analysis
Types of Reactions
Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form benzoic acid derivatives.
Reduction: Reduction reactions can lead to the formation of silyl-protected phenols.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used to replace the trimethylsilyl groups.
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Silyl-protected phenols.
Substitution: Various substituted benzoates depending on the nucleophile used.
Scientific Research Applications
Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of trimethylsilyl 2,4-bis(trimethylsilyl)benzoate involves the interaction of its silyl groups with various molecular targets. The trimethylsilyl groups can protect hydroxyl groups from unwanted reactions, allowing for selective modifications. The compound can also act as a precursor for the synthesis of other silyl-protected compounds.
Comparison with Similar Compounds
Similar Compounds
- Trimethylsilyl 2,4,6-tris(trimethylsilyl)benzoate
- 2,4-Dihydroxybenzoic acid, bis(trimethylsilyl) ether, trimethylsilyl ester
- 2-Resorcylic acid, tri-TMS
Uniqueness
Trimethylsilyl 2,4-bis(trimethylsilyl)benzoate is unique due to its specific substitution pattern on the benzoic acid ring, which provides distinct reactivity and stability compared to other silyl-protected benzoates. Its ability to undergo various chemical reactions while maintaining stability makes it a valuable compound in both research and industrial applications.
Properties
CAS No. |
193411-01-7 |
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Molecular Formula |
C16H30O2Si3 |
Molecular Weight |
338.66 g/mol |
IUPAC Name |
trimethylsilyl 2,4-bis(trimethylsilyl)benzoate |
InChI |
InChI=1S/C16H30O2Si3/c1-19(2,3)13-10-11-14(15(12-13)20(4,5)6)16(17)18-21(7,8)9/h10-12H,1-9H3 |
InChI Key |
ODYVSXYZFULLHG-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=CC(=C(C=C1)C(=O)O[Si](C)(C)C)[Si](C)(C)C |
Origin of Product |
United States |
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